4-(difluoromethyl)-1-ethyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethyl)-1-ethyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a difluoromethyl group, an ethyl group, and a pyrazole ring fused to a pyridine ring. It has garnered significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-1-ethyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the construction of the pyrazolopyridine core followed by the introduction of the difluoromethyl and ethyl groups. One common approach starts with the reaction of enaminone intermediates with hydrazine derivatives to form the pyrazole ring. Subsequent cyclization with appropriate reagents yields the pyrazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of cost-effective and environmentally friendly reagents and solvents is crucial for large-scale production. For example, the use of propargyl alcohol as a starting material, followed by oxidation, esterification, and addition reactions, can lead to the formation of the desired compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-1-ethyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The difluoromethyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens and organometallic compounds. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-(difluoromethyl)-1-ethyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1-ethyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, in the context of fungicides, the compound inhibits succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts the energy production process in fungal cells, leading to their death . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl and pyrazole moieties but differs in the position and nature of other substituents.
1-ethyl-3-methyl-1H-pyrazole-4-carboxamide: Similar in having the pyrazole ring, but with different functional groups attached.
Uniqueness
4-(difluoromethyl)-1-ethyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its ability to interact with biological targets and make it a valuable scaffold for drug development and agrochemical applications .
Properties
Molecular Formula |
C16H19F2N5 |
---|---|
Molecular Weight |
319.35 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-ethyl-6-(1-ethyl-3-methylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C16H19F2N5/c1-5-22-8-12(9(3)20-22)13-7-11(15(17)18)14-10(4)21-23(6-2)16(14)19-13/h7-8,15H,5-6H2,1-4H3 |
InChI Key |
GYQWAHJZLBRQFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=C(C(=NN3CC)C)C(=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.